molecular formula C11H9BrO3 B6239325 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one CAS No. 1210038-76-8

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B6239325
CAS No.: 1210038-76-8
M. Wt: 269.1
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Description

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a bromine atom and a methoxy group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of a precursor compound, such as 7-methoxy-1-benzofuran-2-yl ethanone. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

    Bromination Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides

      Conditions: Solvent (e.g., ethanol), base (e.g., sodium hydroxide), room temperature

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Solvent (e.g., tetrahydrofuran), room temperature or slightly elevated temperature

Major Products Formed

    Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one can be compared with other benzofuran derivatives to highlight its uniqueness:

Properties

CAS No.

1210038-76-8

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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